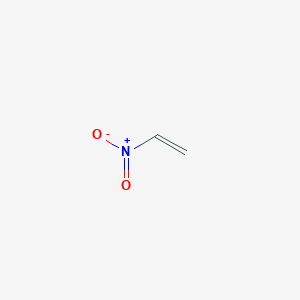
Nitroethylene
Cat. No. B032686
M. Wt: 73.05 g/mol
InChI Key: RPMXALUWKZHYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06956042B2
Procedure details


The compounds of Formula 2, wherein u=1, v=2, w=1, x=0, y=2 and z=2, possess the spiro[1-azabicyclo[2.2.2]octane-2,3′-pyrrolidine] core and can be prepared in a manner similar to that for the corresponding spiro[1-azabicyclo[2.2.1]heptane-2,3′-pyrrolidine], as seen in Scheme 11. Ethyl quinuclidine-2-carboxylate can be generated from (4-bromomethyl)tetrahydropyran by the procedures discussed previously for ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate. The requisite 4-(bromomethyl)tetrahydropyran can be prepared according to procedures found in Burger, et al., J. Am. Chem. Soc. 72:5512 (1950), Thomas, et al., J. Pharm. Pharmacol. 15:167 (1963) and J. Am. Chem. Soc. 115:8401 (1993). Ethyl quinuclidine-2-carboxylate iscan then deprotonated with lithium diisopropylamide and reacted with nitroethylene. Subsequent treatment with Raney nickel gives directly the spirolactam, spiro[azabicyclo[2.2.2]octane-2,3′-pyrrolidine]-2′-one, by reduction of the nitro group followed by spontaneous cyclization. This lactam iscan then reduced with lithium aluminum hydride to provide the desired spiro[1-azabicyclo[2.2.2]octane-2,3′-pyrrolidine], which is then arylated on the pyrrolidine nitrogen.



[Compound]
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
(4-bromomethyl)tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine



Name

Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][C:3]2([CH2:10][CH:9]3[CH2:11][CH2:12][N:6]2[CH2:7][CH2:8]3)[CH2:2]1.N1CCC2(CC3CN2CC3)C1.N12CCC(CC1)CC2C(OCC)=[O:33].N12CC(CC1)CC2C(OCC)=O.BrCC1CCOCC1.C([N-]C(C)C)(C)C.[Li+].[N+](C=C)([O-])=O>[Ni]>[NH:1]1[CH2:5][CH2:4][C:3]2([CH2:10][CH:9]3[CH2:8][CH2:7][N:6]2[CH2:12][CH2:11]3)[C:2]1=[O:33] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Four
[Compound]
|
Name
|
Formula 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CC2(CC1)N1CCC(C2)CC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CC2(CC1)N1CCC(C2)C1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12C(CC(CC1)CC2)C(=O)OCC
|
Step Eight
[Compound]
|
Name
|
(4-bromomethyl)tetrahydropyran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12C(CC(CC1)C2)C(=O)OCC
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1CCOCC1
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12C(CC(CC1)CC2)C(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(C2(CC1)N1CCC(C2)CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
